Specific Scientific Field: Agriculture, specifically in the control of fungal diseases .
Summary of the Application: Carbendazim is a systemic fungicide with wide applications for controlling fungal diseases in agriculture . It is used in intensive farming to protect plants from pathogens and ensure high crop production .
Results or Outcomes: The application of Trichoderma enhanced the carbendazim removal and alleviated its effect on the microbial populations . The study concludes that fallow conditions prolong the presence of residual pesticides in soil and affect the soil microbial community, whereas bio-fungicides such as Trichoderma facilitate its degradation .
Specific Scientific Field: Microbiology, specifically in the study of the effects of fungicides on rhizobacteria .
Summary of the Application: The study was conducted to determine the high dosage of fungicide (carbendazim: CBZM) effects on the rhizobacteria survival, plant growth promoting trait and reactive oxygen species (ROS) scavenging antioxidant enzyme system .
Methods of Application: A multifarious plant growth promoting rhizobacteria (PGPR) isolate, ANCB-12, was obtained from the sugarcane rhizosphere through an enrichment technique . The taxonomic position of the isolated rhizobacteria was confirmed through 16S rRNA gene sequencing analysis .
Results or Outcomes: Increasing concentrations of fungicide showed adverse effects on rhizobacterial cell growth and survival . For example, CBZM at a maximum 3,000 μg/ml concentration decreases the indole acetic acid (IAA) production by 91.6%, ACC deaminase by 92.3%, and siderophore production by 94.1%, respectively .
Specific Scientific Field: Agriculture, specifically in the control of various fungal diseases in crops .
Summary of the Application: Carbendazim is primarily used in agriculture to control various fungal diseases in crops. It is effective against a wide range of pathogens, including Fusarium, Alternaria, Botrytis, and Sclerotinia .
Methods of Application: The fungicide is commonly applied as a foliar spray or through seed treatment, ensuring that the active ingredient reaches the target tissues and provides protection against fungal infections .
Results or Outcomes: Carbendazim helps farmers safeguard their crops from diseases, ensuring higher yields and better-quality produce .
Specific Scientific Field: Agriculture, specifically in the prevention of seed-borne fungal pathogens .
Summary of the Application: Carbendazim is often used as a seed treatment to prevent the transmission of seed-borne fungal pathogens .
Methods of Application: By treating seeds with carbendazim, farmers can ensure that the emerging seedlings are protected from early-stage infections .
Results or Outcomes: This preventive measure significantly reduces the risk of disease outbreaks and promotes healthy plant growth right from the start .
Specific Scientific Field: Agriculture, specifically in the prevention of post-harvest fungal diseases .
Summary of the Application: In addition to its role in protecting crops during growth, carbendazim is also used for post-harvest disease management . After crops are harvested, they can still be susceptible to fungal infections during storage and transportation .
Methods of Application: Carbendazim is applied to harvested produce to prevent the growth of fungi and extend their shelf life .
Results or Outcomes: This ensures that the crops remain fresh and marketable, reducing post-harvest losses for farmers .
Specific Scientific Field: Agriculture, specifically in the control of powdery mildew and blight .
Summary of the Application: Carbendazim can control powdery mildew and blight of tomato, tomato early blight, bean anthracnose, blight and rape sclerotinia .
Methods of Application: Carbendazim is applied as a foliar spray or through seed treatment . It is sprayed at the beginning of the disease, with 2-3 continuous sprays at intervals of 7-10 days .
Results or Outcomes: The application of Carbendazim significantly reduces the risk of disease outbreaks and promotes healthy plant growth .
Carbendazim-d3 is a deuterated form of carbendazim, a widely used systemic benzimidazole fungicide. The molecular formula of carbendazim-d3 is , which indicates the presence of three deuterium atoms replacing hydrogen atoms in the original compound. This modification helps in tracing and analyzing the compound's behavior in various environments, particularly in studies involving environmental fate and residue analysis. Carbendazim itself is known for its broad-spectrum efficacy against a range of fungal pathogens affecting crops, fruits, vegetables, and ornamental plants .
The biological activity of carbendazim-d3 mirrors that of its non-deuterated counterpart. It primarily acts by binding to tubulin, disrupting microtubule assembly, which is crucial for cell division in fungi. This mechanism effectively inhibits fungal growth and reproduction. Although the exact binding site on tubulin remains unspecified, the inhibition of microtubule dynamics is a well-established mode of action for benzimidazole fungicides . Furthermore, studies have indicated potential non-target effects on soil microbial communities, raising concerns about its ecological impact .
The synthesis of carbendazim-d3 typically involves the deuteration of carbendazim through various chemical methods. One common approach includes the use of deuterated reagents during the synthesis process to replace specific hydrogen atoms with deuterium. This can be achieved through methods such as:
These methods ensure that the resulting compound retains its chemical properties while allowing for isotopic labeling necessary for analytical studies .
Carbendazim-d3 is primarily used in research settings for:
These applications highlight its importance not only as a fungicide but also as a valuable tool in scientific research .
Interaction studies involving carbendazim-d3 focus on its behavior in various environmental conditions and its interactions with other chemicals. Research has shown that it can react with hydroxyl radicals in aqueous solutions, leading to degradation products that may have different ecological effects compared to the parent compound . Additionally, studies on its transfer from treated plants to apicultural products have provided insights into its movement through ecosystems and potential impacts on non-target species .
Carbendazim-d3 shares structural similarities with several other compounds within the benzimidazole class. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Carbendazim | Parent compound; widely used fungicide | |
Thiophanate-methyl | Systemic fungicide; inhibits fungal growth | |
Benomyl | Prodrug converted to carbendazim; similar action | |
Oxycarboxin | Fungicide with a different mechanism |
Carbendazim-d3's uniqueness lies in its isotopic labeling, which allows researchers to trace its behavior in biological systems more accurately than non-labeled compounds. This capability is crucial for understanding environmental fate and assessing risks associated with pesticide residues. While similar compounds share antifungal properties, carbendazim-d3's specific applications in analytical chemistry set it apart from others in its class .
Carbendazim-d3 is a deuterium-labeled analog of the benzimidazole fungicide carbendazim (CAS 10605-21-7). Its molecular formula is C₉H₆D₃N₃O₂, with a molecular weight of 194.21 g/mol. The compound features a benzimidazole core substituted with a methyl-d3 carbamate group, where three hydrogen atoms on the methyl group are replaced by deuterium (²H). Structurally, it belongs to the benzimidazole carbamate class, characterized by a fused benzene and imidazole ring system linked to a carbamate moiety.
Property | Value | Source |
---|---|---|
CAS Number | 1255507-88-0 | |
IUPAC Name | Methyl-d3 (1H-benzo[d]imidazol-2-yl)carbamate | |
Molecular Formula | C₉H₆D₃N₃O₂ | |
Molecular Weight | 194.21 g/mol | |
SMILES | O=C(OC([2H])([2H])[2H])NC1=NC2=CC=CC=C2N1 |
This deuterated variant is chemically identical to its non-labeled counterpart except for the isotopic substitution, which minimizes metabolic differences and enhances analytical precision in mass spectrometry-based methods.
Carbendazim-d3 emerged as a critical tool in analytical chemistry following advancements in stable isotope labeling techniques. Its development aligns with the need for internal standards in pesticide residue analysis and pharmacokinetic studies. The parent compound, carbendazim, was first synthesized in the 1960s as a systemic fungicide targeting β-tubulin polymerization in fungi. However, challenges in quantifying low concentrations of carbendazim in complex matrices (e.g., biological tissues, environmental samples) prompted the creation of its deuterated analog.
The scientific significance of carbendazim-d3 lies in its role in isotope dilution mass spectrometry, where it compensates for matrix effects and improves quantification accuracy. This approach is particularly valuable in multiresidue pesticide analysis, where co-eluting compounds may interfere with detection.
Carbendazim-d3 serves as a primary calibration standard and internal standard in analytical workflows. Its applications include:
Carbendazim-d3’s deuterated methyl group ensures chromatographic co-elution with carbendazim, enabling seamless integration into existing analytical protocols.
Carbendazim-d3 is systematically designated under International Union of Pure and Applied Chemistry nomenclature as trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate [1] [2] [3]. This precise nomenclature reflects the deuterium isotope labeling pattern wherein three hydrogen atoms in the methyl group have been substituted with deuterium atoms. The compound is commonly referred to by several synonymous designations including Carbendazim D3 (methyl D3), methyl-d3 2-benzimidazolecarbamate, and Carbendazim-d3 [4] [3] [5]. These alternative names highlight the specific deuteration pattern and the relationship to the parent compound carbendazim.
The systematic naming convention follows established protocols for deuterated pharmaceutical compounds, with the "d3" designation indicating the incorporation of three deuterium atoms [3] [6]. This nomenclature is critical for analytical applications where precise identification of the isotopically labeled standard is required for mass spectrometric analysis and pharmacokinetic studies [3] [7].
Carbendazim-d3 is registered under the Chemical Abstracts Service registry number 1255507-88-0, which serves as the primary identifier in chemical databases and regulatory systems [1] [8] [3]. This unique numerical identifier distinguishes the deuterated analog from its parent compound carbendazim, which bears the distinct registry number 10605-21-7 [9] [10].
The compound is classified within multiple international chemical identification systems [2] [5]. The InChI Key for Carbendazim-d3 is TWFZGCMQGLPBSX-FIBGUPNXSA-N, which differs from the parent compound by the isotopic specification encoded in the final segment [2] [5]. The molecular descriptor language MDL number MFCD17015247 provides additional cataloging within chemical inventory systems [5] [11].
Carbendazim-d3 possesses the molecular formula C₉H₆D₃N₃O₂, which reflects the isotopic substitution pattern compared to the parent compound's formula of C₉H₉N₃O₂ [1] [8] [13]. The deuterium incorporation results in a molecular weight of 194.21 g/mol, representing a mass increase of 3.02 g/mol compared to the non-deuterated carbendazim with a molecular weight of 191.19 g/mol [8] [13] [2].
The accurate mass of Carbendazim-d3 is calculated as 194.0883 Da, which provides the precision required for high-resolution mass spectrometric applications [2]. This mass shift of +3 Da (designated as M+3) is characteristic of trideuterated compounds and serves as a diagnostic feature in analytical applications [5] [14] [11].
The elemental composition demonstrates the conservation of all non-hydrogen elements while specifically replacing three hydrogen atoms with deuterium isotopes [2] [3]. This substitution pattern maintains the overall structural integrity and chemical functionality while providing the isotopic signature necessary for analytical standard applications [3] [7].
The deuterium atoms in Carbendazim-d3 are specifically positioned within the methyl group of the carbamate ester moiety, replacing the three hydrogen atoms that are bonded to the methyl carbon atom [1] [2] [3]. This substitution creates three carbon-deuterium bonds in place of the original carbon-hydrogen bonds, while maintaining the tetrahedral geometry around the methyl carbon center [11] [15].
The deuterium positioning follows a complete substitution pattern within the methyl group, as indicated by the SMILES notation [2H]C([2H])([2H])OC(=O)Nc1nc2ccccc2[nH]1 [2] [5] [11]. This configuration ensures that all three hydrogen atoms of the methyl group are replaced with deuterium, creating a trideuterated methyl group (-CD₃) attached to the carbamate oxygen atom [1] [3].
The carbon-deuterium bond length is slightly shorter than the corresponding carbon-hydrogen bond due to the reduced vibrational amplitude of the heavier deuterium atom [16] [6]. This subtle structural modification contributes to the kinetic isotope effects observed in metabolic processes while preserving the overall molecular geometry and electronic properties of the benzimidazole carbamate structure [16] [6] [17].
The International Chemical Identifier (InChI) for Carbendazim-d3 is InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 [2] [3] [5]. This notation incorporates the isotopic information in the final segment "/i1D3" which specifies that carbon atom 1 bears three deuterium atoms instead of hydrogen atoms [2].
The Simplified Molecular Input Line Entry System (SMILES) representation [2H]C([2H])([2H])OC(=O)Nc1nc2ccccc2[nH]1 explicitly denotes each deuterium atom using the [2H] isotopic specification [2] [5] [11]. This notation system provides unambiguous representation of the deuterium substitution pattern for database storage and computational chemistry applications [5] [11].
The structural representation maintains the planar benzimidazole ring system with the carbamate side chain extending from the 2-position of the benzimidazole nucleus [18] [19]. The deuterium labeling does not alter the fundamental connectivity or bonding patterns but provides isotopic distinction necessary for analytical applications [3] [7] [6].
Carbendazim-d3 maintains structural identity with its non-deuterated parent compound except for the isotopic substitution at the methyl carbon position [3] [6]. The benzimidazole ring system, carbamate functional group, and overall molecular framework remain unchanged, preserving the essential chemical and biological properties while introducing analytical advantages [6] [10].
The molecular dimensions and bond angles are virtually identical between the deuterated and non-deuterated forms, with only minimal perturbations arising from the slightly different vibrational characteristics of carbon-deuterium versus carbon-hydrogen bonds [16] [6]. The planar benzimidazole ring system maintains its aromatic character and electronic distribution patterns in both compounds [18] [19].
The primary structural distinction lies in the reduced hyperconjugative stabilization and altered vibrational frequencies associated with the carbon-deuterium bonds [16] [6]. These differences manifest in spectroscopic properties and metabolic behavior while preserving the fundamental molecular architecture and chemical reactivity patterns [16] [6] [17].
Carbendazim-d3 exists as a crystalline solid under standard ambient conditions, maintaining the same physical state as the parent compound carbendazim [20] [10] [21]. The material typically appears as a white to off-white crystalline powder with properties similar to the non-deuterated analog [10] [21] [12].
The compound exhibits minimal organoleptic characteristics, appearing as an odorless crystalline substance consistent with the parent carbendazim structure [22] [21]. The physical appearance and handling characteristics remain essentially unchanged from the non-deuterated compound, facilitating similar storage and analytical procedures [21] [12].
The crystalline structure maintains stability under normal laboratory conditions when stored at recommended temperatures of -20°C, consistent with standard practices for isotopically labeled analytical standards [2] [5] [12]. The material demonstrates typical behavior for benzimidazole carbamate derivatives in terms of physical handling and stability characteristics [22] [21].
The solubility characteristics of Carbendazim-d3 are expected to closely parallel those of the parent compound carbendazim, with potential minor variations due to isotope effects [20] [23] [24]. Based on carbendazim solubility data, the deuterated analog demonstrates low aqueous solubility of approximately 8 mg/L at neutral pH, with enhanced solubility under acidic conditions [20] [23] [24].
Organic solvent solubility follows established patterns for carbendazim, with moderate solubility in polar aprotic solvents [20] [23]. The compound shows enhanced dissolution in dimethyl sulfoxide (approximately 25 mg/mL) and dimethyl formamide (approximately 30 mg/mL), making these solvents suitable for analytical sample preparation [20] [23].
Alcoholic solvents provide intermediate solubility characteristics, with ethanol supporting approximately 5 mg/mL dissolution and methanol achieving 0.48 mg/mL solubility [20] [23]. The deuterium substitution may result in slightly reduced solubility in some solvents due to altered hydrogen bonding patterns, though these effects are typically minimal for methyl deuteration [16] [24].
Carbendazim-d3 exhibits thermal stability characteristics comparable to the parent compound, with a melting point expected in the range above 300°C with concurrent decomposition [25] [10] [22]. The deuterium substitution typically results in minimal alteration of thermal properties, with potential variations of ±2°C in melting point determinations [25] [21].
The compound demonstrates thermal decomposition in the temperature range of 302-307°C, consistent with the carbendazim parent structure [10] [22]. This thermal behavior reflects the stability of the benzimidazole ring system and the carbamate functional group under elevated temperature conditions [22] [26].
Storage stability is maintained at -20°C for extended periods, with analytical standards typically maintaining integrity for 24 months under proper storage conditions [2] [14]. The thermal degradation pathway likely follows similar mechanisms to the parent compound, involving initial carbamate group decomposition followed by benzimidazole ring fragmentation [22] [26] [27].
Carbendazim-d3 exhibits distinctive spectroscopic properties that enable differentiation from the non-deuterated parent compound across multiple analytical techniques [11] [28] [29]. Nuclear magnetic resonance spectroscopy provides the most definitive characterization, with ¹H nuclear magnetic resonance showing the characteristic absence of methyl proton signals that are present in the parent compound [11] [15].
Deuterium nuclear magnetic resonance spectroscopy directly detects the isotopically labeled methyl group, providing unambiguous confirmation of the deuterium incorporation pattern [11] [15] [17]. Carbon-13 nuclear magnetic resonance spectroscopy reveals isotopic shifts for the methyl carbon, typically showing upfield displacement of 0.25-0.30 parts per million for single deuterium substitution and 0.5-0.6 parts per million for complete deuteration [30] [17].
Mass spectrometry provides molecular weight confirmation through the characteristic M+3 molecular ion peak at m/z 194, distinguishing it from the parent compound at m/z 191 [8] [13] [11]. Ultraviolet-visible spectroscopy shows absorption characteristics similar to carbendazim, with principal absorption maxima remaining unchanged due to the preserved electronic structure of the benzimidazole chromophore [20] [28] [29].
Infrared spectroscopy reveals the presence of carbon-deuterium stretching vibrations in the 2100-2300 cm⁻¹ region, providing vibrational spectroscopic evidence of deuterium incorporation [31] [32]. These spectroscopic signatures collectively provide comprehensive analytical confirmation of the deuterated structure and enable quantitative analysis in complex matrices [5] [14] [28].
Table 1: Chemical Identity and Registry Information | |
---|---|
Parameter | Value |
IUPAC Name | trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate |
Common Name | Carbendazim-d3 |
Synonyms | Methyl-d3 2-benzimidazolecarbamate; Carbendazim D3 (methyl D3) |
CAS Registry Number | 1255507-88-0 |
Molecular Formula | C₉H₆D₃N₃O₂ |
Molecular Weight (g/mol) | 194.21 |
InChI | InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 |
InChI Key | TWFZGCMQGLPBSX-FIBGUPNXSA-N |
SMILES | [2H]C([2H])([2H])OC(=O)Nc1nc2ccccc2[nH]1 |
Table 2: Physicochemical Properties Comparison | ||
---|---|---|
Property | Carbendazim | Carbendazim-d3 |
Molecular Weight (g/mol) | 191.19 | 194.21 |
Mass Shift from Parent | Reference | M+3 |
Physical State | Crystalline solid | Crystalline solid |
Appearance | White to light gray powder | Similar to parent |
Deuterium Label Position | None | Methyl group (-OCH₃) |
Number of Deuterium Atoms | 0 | 3 |
Isotope Effect Type | None | Primary kinetic isotope effect |
Table 3: Spectroscopic Properties | ||
---|---|---|
Technique | Key Characteristics | Diagnostic Value |
¹H NMR | Absence of methyl proton signals | Confirms deuterium incorporation |
²H NMR | Deuterium signal at methyl position | Direct deuterium detection |
¹³C NMR | Isotope shift for methyl carbon | Quantifies isotope effects |
Mass Spectrometry | M+3 molecular ion peak | Molecular weight confirmation |
UV-Vis Spectroscopy | Similar absorption profile to parent | Electronic structure similarity |
IR Spectroscopy | C-D stretching ~2100-2300 cm⁻¹ | Vibrational mode identification |
Table 4: Thermal Properties | ||
---|---|---|
Property | Carbendazim | Expected for d3 |
Melting Point | >300°C | Similar (±2°C) |
Decomposition Temperature | 302-307°C | Similar (±2°C) |
Boiling Point (estimated) | 406.1±28.0°C | Similar |
Flash Point | 199.4±24.0°C | Similar |
Thermal Stability | Stable to ~300°C | Similar |
Storage Temperature | -20°C | -20°C |
Health Hazard;Environmental Hazard